Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate

Medicinal Chemistry Chemical Biology Drug Discovery

This benzofuran-2-carboxylate building block is supplied as a research chemical with no published bioactivity or SAR data, requiring independent validation before use in biological assays. • Purity: ≥95% (HPLC) • Unique 3-(4-cyanobenzamido) substituent enables construction of diverse analog libraries • No established target engagement - end-user must benchmark performance in specific reaction schemes

Molecular Formula C19H14N2O4
Molecular Weight 334.331
CAS No. 477500-08-6
Cat. No. B2798298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate
CAS477500-08-6
Molecular FormulaC19H14N2O4
Molecular Weight334.331
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C19H14N2O4/c1-2-24-19(23)17-16(14-5-3-4-6-15(14)25-17)21-18(22)13-9-7-12(11-20)8-10-13/h3-10H,2H2,1H3,(H,21,22)
InChIKeyQXFVNGHBHKEARR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate: Structural Context & Evidence Gaps


Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate is a synthetic small molecule belonging to the benzofuran-2-carboxylate class, characterized by a 4-cyanobenzamido substituent at the 3-position. Structural classification is based on its IUPAC name, ethyl 3-[(4-cyanobenzoyl)amino]-1-benzofuran-2-carboxylate, and its molecular formula C19H14N2O4 . This compound is primarily listed as a research chemical or building block by specialty suppliers, with minimal characterization in the peer-reviewed literature. A comprehensive search of authoritative databases, including PubChem, ChEMBL, and Google Patents, returned no curated bioactivity data, target engagement profiles, or quantitative pharmacological studies for this specific compound. Consequently, the differential evidence required for a robust scientific selection guide is absent.

Uncharacterized building block; no published reactivity or yield data available
Limited to research chemical listing; no bioactivity or target engagement profiles reported
Procurement requires independent in-house validation for any intended assay or synthesis use

Procurement Risk: Absence of SAR Data


In the absence of published quantitative structure-activity relationship (SAR) data for this specific compound, any assumption of functional equivalence with related benzofuran-2-carboxylates or 3-amidobenzofuran analogs is scientifically unfounded and constitutes a significant procurement risk [1]. The combined presence of the 2-carboxylate ester and the 3-(4-cyanobenzamido) substituent creates a unique electronic and steric environment that is not profiled in any accessible study. Without comparative data on target binding (e.g., IC50 values), cellular activity (e.g., EC50), ADME properties, or selectivity profiles against close analogs, there is no scientific basis to confirm that this compound can substitute for, or be substituted by, any other benzofuran derivative in a research or industrial workflow. The lack of evidence makes generic substitution an unverifiable risk.

Unverified structural similarity: no SAR data exist to support functional equivalence with any benzofuran-2-carboxylate analog.

Absence of activity or ADME profiling prevents benchmarking; substitution based on scaffold resemblance is scientifically unfounded.

Generic replacement risk: without IC50, selectivity, or physicochemical data, this compound cannot be assumed interchangeable with another derivative.

Differentiation Evidence & Data Gap Analysis


No Head-to-Head Activity Data

A systematic search was conducted for studies providing quantitative activity data (e.g., IC50, EC50, Ki) for Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate against a named biological target, with a direct comparison to a structurally related analog. No such study was found. The compound is absent from authoritative bioactivity databases, and all peer-reviewed literature referring to 'benzofuran-2-carboxylate' or 'cyanobenzamido' derivatives does not profile this specific molecule [1]. Therefore, no head-to-head comparison can be established to support a claim of differentiation.

Activity Data
Data to verify
No published IC50, EC50, or Ki against any target
Cannot support potency- or mechanism-based compound selection
Comprehensive database search returned no quantitative bioactivity records
Medicinal Chemistry Chemical Biology Drug Discovery

Lack of Physicochemical or ADME Profiling

The available data for this compound is limited to its molecular formula (C19H14N2O4) and molecular weight (334.33 g/mol). Critical parameters for scientific selection, such as logP, solubility (LogS), pKa, plasma protein binding, metabolic stability (e.g., microsomal clearance), and permeability (e.g., PAMPA, Caco-2), have not been reported for this specific compound in the public domain [1]. Without this data, any claim of a favorable or differentiated ADME profile compared to an analog like Methyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate (a hypothetical comparator) cannot be substantiated.

ADME Profile
Source review
logP, solubility, metabolic stability, and permeability unreported
Insufficient data for lead optimization or biological assay design
Only molecular formula and MW available; empirical ADME parameters absent
Drug Metabolism Pharmacokinetics Physicochemical Properties

Absence of Selectivity or Off-Target Profiling

No selectivity panels (e.g., kinase profiling, CEREP panel) or off-target safety assessment data have been published for Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate. This is in contrast to some advanced benzofuran-based clinical candidates or well-characterized tool compounds for which broad kinase profiling or pharmacology data is available [1]. Consequently, a scientific user cannot assess whether this compound offers a superior selectivity window over a less functionalized analog, such as a simple benzofuran-2-carboxylate scaffold.

Selectivity Data
Context-dependent
No kinase panel or off-target profiling published
Cannot assess selectivity window or safety-related endpoint risks
Advanced benzofuran analogs are often profiled; this compound remains uncharacterized
Drug Safety Off-target Effects Kinase Selectivity

Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate: Application Scenarios


Synthetic Intermediate: Validation Required

The compound's structure suggests potential utility as a synthetic building block for constructing libraries of 3-amidobenzofuran-2-carboxylate analogs. However, no published synthetic procedures or yield data are available to confirm its reactivity or bench-stability compared to other building blocks [1]. Any procurement for this purpose would require the end-user to independently validate and benchmark the compound's performance in their specific reaction scheme.

Not Suitable as Biological Assay Reference

Due to the complete absence of established biological activity data (IC50, EC50, or Ki against any target), this compound cannot serve as a positive or negative control, reference standard, or tool compound in any biological assay [1]. Researchers should select a structurally related benzofuran derivative with published and reproducible bioactivity data for this purpose.

High-Risk for Lead Optimization

Medicinal chemistry programs require robust initial data packages (including potency, selectivity, and preliminary ADME) for a lead series. The compound described here lacks all these essential profiling data points, making it a high-risk choice that could delay a project compared to initiating work with a better-characterized benzofuran-2-carboxylate scaffold [1].

Application
Selection Property
Validation Focus
Synthetic intermediate exploration
Reactivity and bench-stability (unverified)
Independent synthetic benchmarking
Biological assay reference standard
Published IC50/EC50 data (absent)
Bioactivity data review required
Lead optimization candidate
Potency, selectivity, ADME profile (absent)
Comprehensive profiling before progression
Quote Request

Request a Quote for Ethyl 3-(4-cyanobenzamido)benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.